molecular formula C10H11Cl B046882 1-Chloro-1,2,3,4-tetrahydronaphthalene CAS No. 113110-47-7

1-Chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B046882
CAS No.: 113110-47-7
M. Wt: 166.65 g/mol
InChI Key: URZAPYFJGQXLKY-UHFFFAOYSA-N
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Description

1-Chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₁Cl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom, and the naphthalene ring is partially hydrogenated. This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

1-Chloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-chloronaphthalene. The process involves the use of a hydrogenation catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}7\text{Cl} + 3\text{H}2 \rightarrow \text{C}{10}\text{H}{11}\text{Cl} ] In industrial settings, this compound can be produced in large quantities using similar hydrogenation techniques, ensuring high purity and yield.

Chemical Reactions Analysis

1-Chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 1-chloro-1,2,3,4-tetrahydronaphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different degrees of hydrogenation.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents like sodium hydroxide or ammonia.

Scientific Research Applications

1-Chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the partially hydrogenated naphthalene ring can undergo further chemical modifications, influencing its reactivity and biological activity.

Comparison with Similar Compounds

1-Chloro-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydronaphthalene: This compound lacks the chlorine atom and has different chemical reactivity and applications.

    1-Bromo-1,2,3,4-tetrahydronaphthalene: Similar to this compound but with a bromine atom instead of chlorine, leading to different reactivity and uses.

    1,2,3,4-Tetrahydro-5-methylnaphthalene: This compound has a methyl group instead of a chlorine atom, resulting in distinct chemical properties and applications.

This compound stands out due to its unique combination of a chlorine atom and a partially hydrogenated naphthalene ring, making it valuable for specific chemical reactions and industrial applications.

Properties

IUPAC Name

1-chloro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAPYFJGQXLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921000
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58485-68-0, 113110-47-7
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Record name 1-chloro-1,2,3,4-tetrahydronaphthalene
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Synthesis routes and methods I

Procedure details

One hundred grams of 1,2,3,4-tetrahydro-1-naphthol were dissolved in 1 liter of chloroform and 53.9 ml of pyridine. The mixture was cooled with an external ice bath and 98.6 ml of thionyl chloride were added over a 1 hour period. The reaction mixture was stirred an additional 2 hours with cooling, concentrated in vacuo, and the residue taken up in 1 liter of methylene chloride. The methylene chloride solution was washed with water, a 5% sodium bicarbonate solution, water again, dried over sodium sulfate, and evaporated to dryness to provide the desired intermediate 1,2,3,4-tetrahydro-1-chloronaphthalene.
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1 L
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98.6 mL
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53.9 mL
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Synthesis routes and methods II

Procedure details

A 1 liter 3-necked flask equipped with a condenser, electronic thermocouple, mechanical stirrer and under a nitrogen atmosphere was charged with 1,2,3,4-tetrahydro-1-naphthol (34.3 g; 0.23 mol) in dry diethyl ether (420 ml). Pyridine (4.7 ml) was added and the flask was cooled to 16° C. in a bath of water and ice. A solution of thionyl chloride (50.7 ml; 0.70 mol) in ether (140 ml) was then added dropwise in 25 minutes and stirring continued overnight while allowing the bath to warm to ambient temperature. The reaction mixture was then poured into cold brine (400 g ice and 800 ml brine) and the organic phase was separated. The aqueous phase was extracted with diethyl ether (2×150 ml) and the combined organic extract was dried with sodium sulphate. Filtration and removal of solvent in vacuo gave 1,2,3,4-tetrahydro-1-chloronaphthalene (36.9 g) as an oil. This material was used without further purification.
Quantity
34.3 g
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420 mL
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4.7 mL
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50.7 mL
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140 mL
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brine
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800 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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